

Cross-Validation of Platinum-Sodium System Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *platinum;sodium*

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A detailed comparison between experimental findings and theoretical calculations is crucial for accurately modeling the interactions within platinum-sodium (Pt-Na) systems. This guide provides researchers, scientists, and drug development professionals with a concise overview of key comparative data, experimental protocols, and the logical workflow for the cross-validation of these models.

The adsorption of alkali metals, such as sodium, on platinum surfaces induces significant changes in the surface's electronic and geometric properties. Understanding these changes is vital for applications in catalysis and surface chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for theoretically predicting these properties. However, the accuracy of these theoretical models must be rigorously validated against experimental results. This guide focuses on the cross-validation for the adsorption of sodium on the Platinum(111) surface, a well-defined system that serves as a benchmark for such comparisons.

Data Presentation: Theory vs. Experiment

A direct comparison of quantitative data from both theoretical calculations and experimental measurements reveals the strengths and limitations of current models. The following tables summarize key parameters for the Na/Pt(111) system.

Adsorption Geometry

The precise location and bonding of sodium adatoms on the Pt(111) surface is a fundamental parameter for validating theoretical models. Low-Energy Electron Diffraction (LEED)

experiments provide accurate measurements of surface structures, which can be compared with the optimized geometries from DFT calculations.

A study by Moré et al. provides a direct comparison for two different coverages of sodium on Pt(111).^[1] In both the $(\sqrt{3}\times\sqrt{3})R30^\circ$ and the (2×2) phases, the experimental and theoretical data show excellent agreement, indicating that DFT calculations using the Generalized Gradient Approximation (GGA) can accurately predict the adsorption geometry.^[1]

Parameter	Coverage	Experimental (LEED)	Theoretical (DFT-GGA)
Adsorption Site	$(\sqrt{3}\times\sqrt{3})R30^\circ$	hcp hollow	hcp hollow
(2×2)	hcp hollow	hcp hollow	
Adatom Height (Å)	$(\sqrt{3}\times\sqrt{3})R30^\circ$	2.30 ± 0.05	2.31
(2×2)	2.25 ± 0.05	2.26	
Pt-Na Bond Length (Å)	$(\sqrt{3}\times\sqrt{3})R30^\circ$	2.81 ± 0.04	2.82
(2×2)	2.78 ± 0.04	2.79	

Table 1: Comparison of experimental and theoretical adsorption geometries for Na on Pt(111).^[1]

Adsorption Energetics and Work Function

The adsorption energy and the change in the substrate's work function are critical parameters for understanding the stability and electronic effects of the adsorbate. While a single study providing a direct side-by-side comparison of experimental and theoretical adsorption energies for Na on Pt(111) was not identified in the literature search, the work by Moré et al. notes that their calculated changes in work function upon Na adsorption align well with experimental findings.^[1]

Parameter	Experimental Value	Theoretical Value (DFT-GGA)
Adsorption Energy (eV)	Not available in searched literature	~2.0 - 2.5 eV (typical range for alkali metals on Pt)
Work Function of clean Pt(111) (eV)	6.10 ± 0.06	5.71 (typical calculated value)
Work Function Change ($\Delta\Phi$) upon Na adsorption	Qualitative agreement reported[1]	Calculated decrease dependent on coverage

Table 2: Comparison of energetic and electronic properties for Na on Pt(111).

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of experimental data. Below are summaries of the key experimental techniques used to study the Pt-Na system.

Low-Energy Electron Diffraction (LEED)

LEED is a surface-sensitive technique used to determine the crystallographic structure of the surface of a material.

Methodology:

- Sample Preparation:** A Pt(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber. This typically involves cycles of sputtering with Ar⁺ ions to remove surface contaminants, followed by annealing at high temperatures to restore a well-ordered surface. The cleanliness and order of the surface are verified by the observation of a sharp (1x1) LEED pattern.
- Adsorption:** Sodium is deposited onto the clean Pt(111) surface from a well-outgassed alkali metal source. The coverage of sodium is controlled by the deposition time and can be calibrated using techniques like Auger Electron Spectroscopy (AES) or by observing the formation of specific LEED patterns corresponding to known coverages.

- **Data Acquisition:** A monochromatic beam of low-energy electrons (20-200 eV) is directed at the sample. The diffracted electrons are then accelerated towards a fluorescent screen, creating a diffraction pattern. The intensities of the diffracted beams are recorded as a function of the incident electron energy (I-V curves).
- **Structure Determination:** The experimental I-V curves are compared with theoretical curves calculated for various trial structures. The best fit between the experimental and theoretical curves determines the precise atomic positions of the Na adatoms and the underlying Pt atoms.

Temperature Programmed Desorption (TPD)

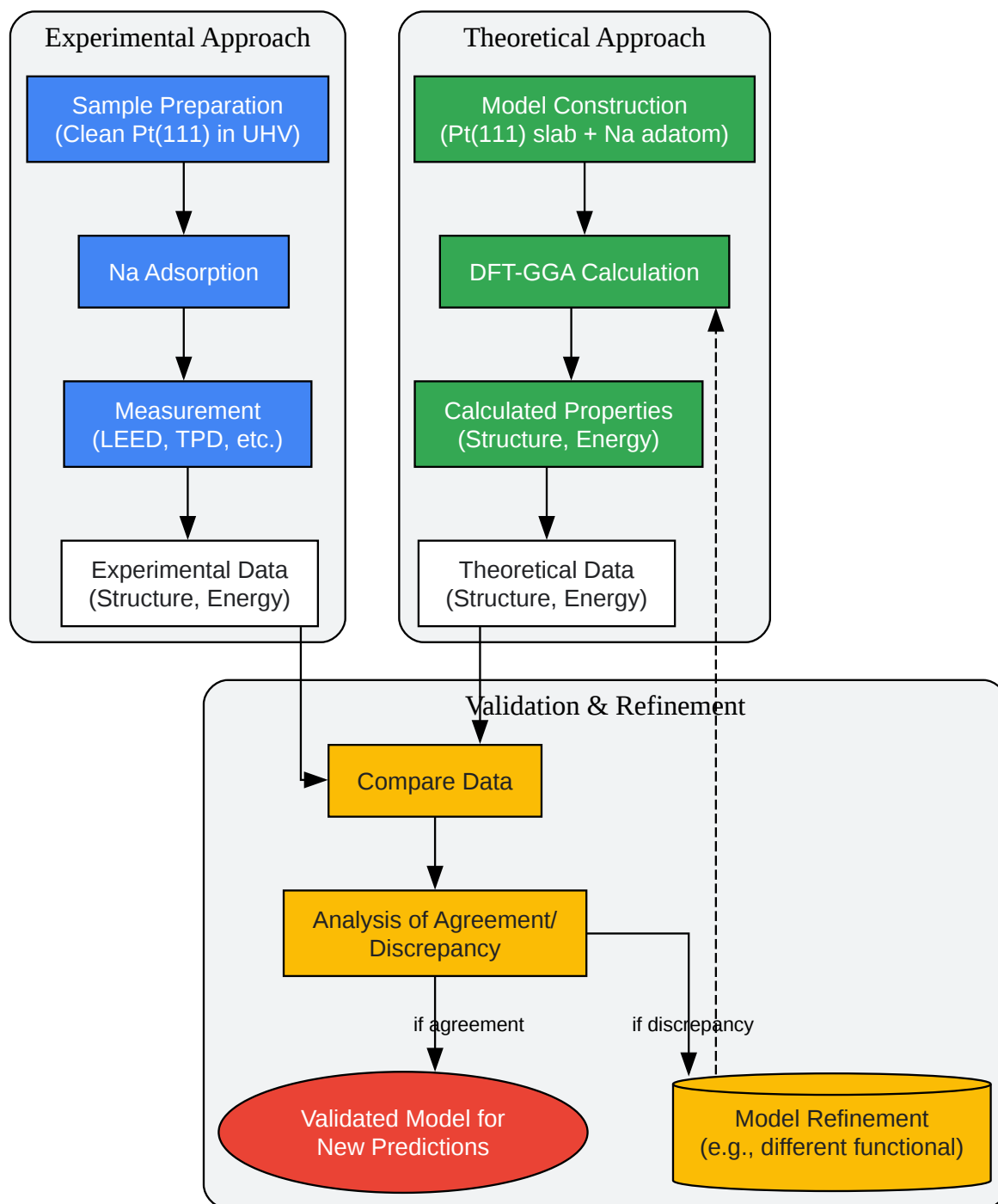
TPD is used to study the desorption of adsorbates from a surface and to determine the activation energy of desorption, which is often related to the adsorption energy for non-activated adsorption.

Methodology:

- **Sample Preparation and Adsorption:** Similar to LEED, the Pt(111) crystal is cleaned in UHV, and a specific coverage of sodium is adsorbed onto the surface at a low temperature to ensure that desorption does not occur.
- **Heating Ramp:** The sample is then heated at a constant, linear rate (e.g., 2-10 K/s).
- **Desorption Monitoring:** A mass spectrometer is used to monitor the partial pressure of the desorbing species (in this case, sodium atoms) as a function of the sample temperature.
- **Data Analysis:** The resulting TPD spectrum (desorption rate vs. temperature) is analyzed to determine the desorption kinetics. For a first-order desorption process, the Redhead equation can be used to estimate the desorption energy from the peak temperature. More complex analysis methods can be applied to account for coverage-dependent effects.

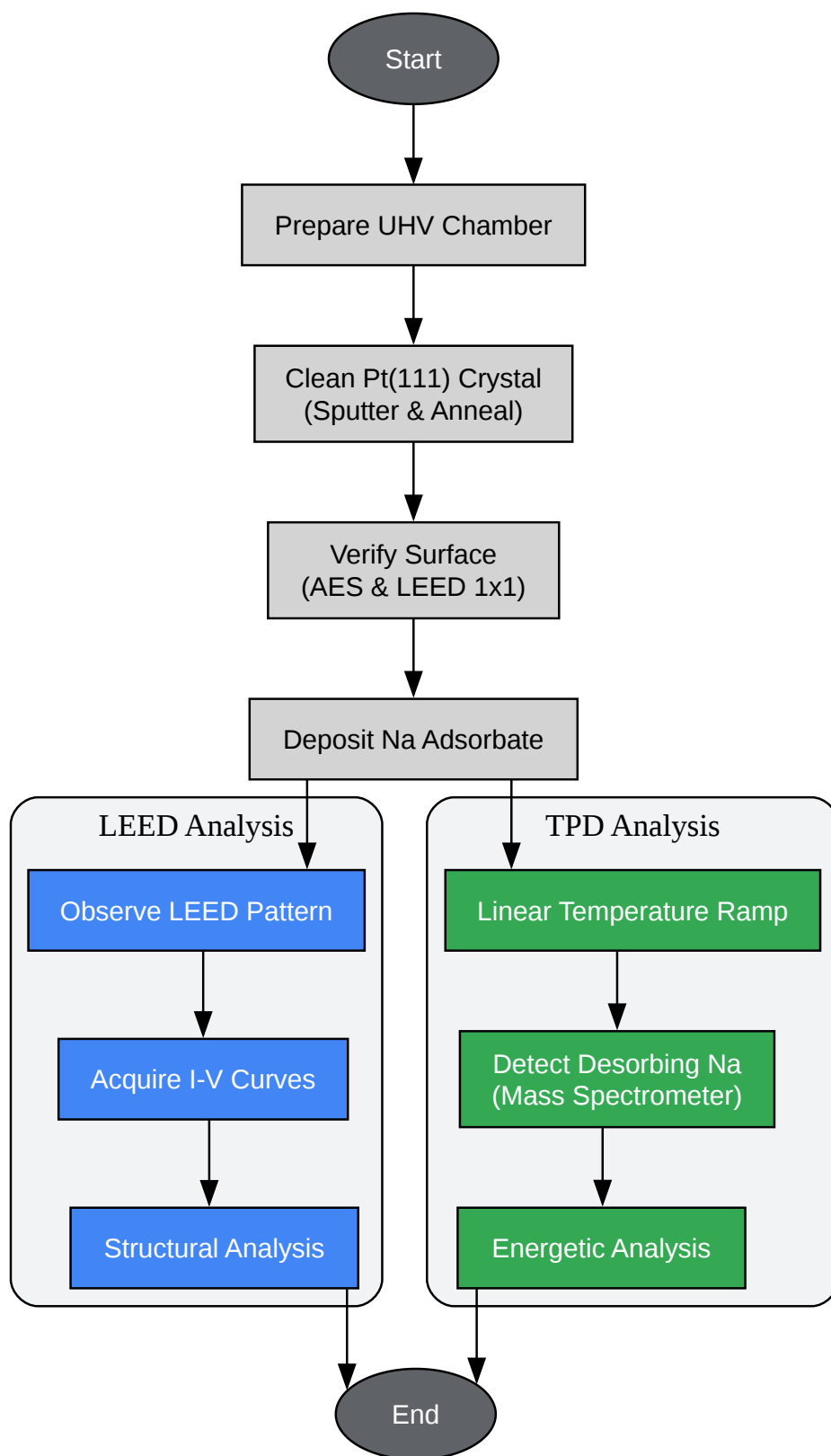
Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of experimental and theoretical models and the experimental workflow for surface science studies of the Pt-Na system.



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Cross-validation workflow for Pt-Na systems.



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Experimental workflow for surface analysis.

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References

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Phone: (601) 213-4426

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